3-(2,5-Dichlorophenoxy)azetidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

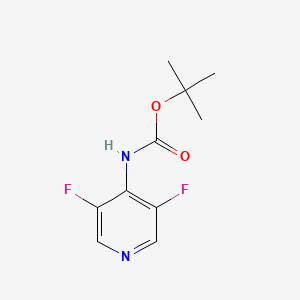

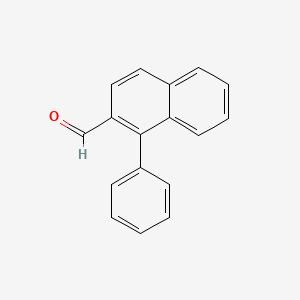

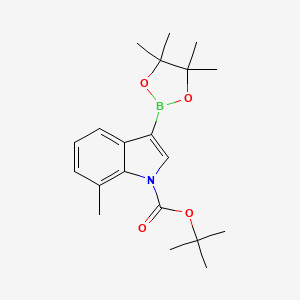

3-(2,5-Dichlorophenoxy)azetidine is a chemical compound with the molecular formula C9H9Cl2NO . It is a derivative of azetidine, a four-membered heterocyclic compound containing a nitrogen atom .

Synthesis Analysis

Azetidines can be synthesized through various methods. One such method involves the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines . Another method involves [2+2] cycloaddition reactions . The synthesis of azetidines has been a subject of interest due to their presence in various biologically active compounds .Molecular Structure Analysis

The molecular structure of 3-(2,5-Dichlorophenoxy)azetidine consists of a four-membered azetidine ring with a 2,5-dichlorophenoxy substituent . The molecular weight of this compound is 218.08 .Chemical Reactions Analysis

Azetidines are known for their unique reactivity, which is driven by the considerable ring strain of the four-membered azetidine ring . They have been used in various chemical reactions, including [2+2] cycloaddition reactions, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application in polymer synthesis .科学的研究の応用

Synthesis of Functionalized Azetidines

The compound “3-(2,5-Dichlorophenoxy)azetidine” can be synthesized through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This method is one of the most efficient ways to synthesize functionalized azetidines .

Organic Synthesis

Azetidines are important four-membered heterocycles used in organic synthesis . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This unique reactivity can be triggered under appropriate reaction conditions .

Medicinal Chemistry

Azetidines represent a privileged motif in medicinal chemistry and appear in bioactive molecules and natural products . For example, azetidines are found in azelnidipine, an antihypertensive calcium channel blocker, cobimetinib, a mitogen-activated protein kinase inhibitor, and ximelagatran, an oral anticoagulant .

Drug Discovery

Azetidines have been used as motifs in drug discovery . The unique four-membered ring scaffold of azetidines containing the embedded polar nitrogen-atom represents a privileged motif in medicinal chemistry .

Polymer Synthesis

Azetidines have been applied in polymer synthesis . The unique reactivity of azetidines can be utilized to create new types of polymers .

Synthesis of Amino Acid Derivatives

Azetidine and oxetane rings have been used in the synthesis of new heterocyclic amino acid derivatives . These derivatives have potential applications in the development of new drugs and therapeutic agents .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3-(2,5-dichlorophenoxy)azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO/c10-6-1-2-8(11)9(3-6)13-7-4-12-5-7/h1-3,7,12H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYSYZVWBGMCCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=C(C=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-Dichlorophenoxy)azetidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid methyl ester](/img/structure/B595827.png)

![methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B595829.png)

![[2-(Ethylsulfonyl)ethyl]methylamine hydrochloride](/img/structure/B595832.png)